Diphenyl carbonate;hexane-1,6-diol
Overview
Description
Diphenyl carbonate;hexane-1,6-diol is a compound with the chemical formula C19H24O5 and a molecular weight of 332.39 g/mol . This compound is known for its excellent solubility in various organic solvents, high thermal stability, and good oxidative stability . It is widely used in the synthesis of high-performance polymers and coatings .
Preparation Methods
The synthesis of diphenyl carbonate;hexane-1,6-diol can be achieved through several methods:
Direct Synthesis from CO2 and Diols: This method involves the direct transformation of CO2 and diols into polycarbonate diols using a heterogeneous CeO2 catalyst and a CO2 flow semi-batch reactor.
Transesterification Method: This method involves the reaction of diphenyl carbonate with hexane-1,6-diol in the presence of a catalyst such as zinc (II) acetylacetonate.
Chemical Reactions Analysis
Diphenyl carbonate;hexane-1,6-diol undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between diphenyl carbonate and hexane-1,6-diol, leading to the formation of polycarbonate diols.
Polymerization: The compound can undergo polymerization reactions to form high molecular weight polycarbonates.
Oxidation and Reduction:
Scientific Research Applications
Diphenyl carbonate;hexane-1,6-diol has a wide range of applications in scientific research:
Polymer Synthesis: It is used in the synthesis of aliphatic polycarbonates, which are biodegradable polymers with applications in solid electrolytes, biological medicine, and biodegradable plastics.
Material Science: The compound is used in the development of high-performance coatings and elastomers due to its excellent thermal and oxidative stability.
Mechanism of Action
The mechanism of action of diphenyl carbonate;hexane-1,6-diol primarily involves its ability to undergo transesterification and polymerization reactions. The CeO2 catalyst used in the direct synthesis method activates CO2, facilitating its reaction with diols to form polycarbonate diols . The zinc (II) acetylacetonate catalyst used in the transesterification method provides the necessary Lewis acidity and steric hindrance to drive the reaction towards high molecular weight polycarbonates .
Comparison with Similar Compounds
Diphenyl carbonate;hexane-1,6-diol can be compared with other similar compounds such as:
1,6-Hexanediol, diphenyl carbonate polymer: This compound is similar in structure and properties, being another form of polycarbonate diol.
Polycarbonate-urethane: These compounds are synthesized using different diols and diisocyanates, offering varied mechanical and thermal properties.
This compound stands out due to its environmentally friendly synthesis methods and excellent thermal and oxidative stability, making it a valuable compound in various industrial and scientific applications .
Properties
IUPAC Name |
diphenyl carbonate;hexane-1,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-5-3-1-2-4-6-8/h1-10H;7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCFERLLIDEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29862-10-0 | |
Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29862-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40952317 | |
Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29862-10-0 | |
Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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